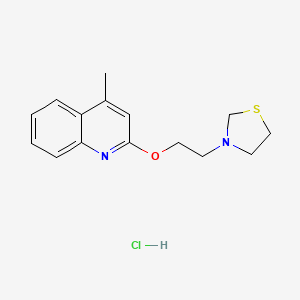
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a thiazolidine ring, a quinoline moiety, and an ethyl linker, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The process involves cyclization and subsequent functionalization to introduce the methyl and oxyethyl groups.
Thiazolidine Ring Formation: The thiazolidine ring is formed by reacting cysteine or its derivatives with aldehydes or ketones under acidic conditions.
Coupling Reaction: The quinoline moiety is then coupled with the thiazolidine ring through an ethyl linker. This step often involves nucleophilic substitution reactions, where the quinoline derivative reacts with an ethyl halide in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiazolidine derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the quinoline moiety, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Thiazolidine Derivatives: From reduction reactions.
Substituted Quinoline Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the thiazolidine ring can interact with enzymes, inhibiting their activity and contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride
- Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride
- Hydroquinine 4-methyl-2-quinolyl ether
Uniqueness
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride is unique due to its specific ethyl linker, which influences its chemical reactivity and biological activity. Compared to its analogs with longer alkyl chains, this compound exhibits distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various research applications.
Properties
CAS No. |
41288-07-7 |
|---|---|
Molecular Formula |
C15H19ClN2OS |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
3-[2-(4-methylquinolin-2-yl)oxyethyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C15H18N2OS.ClH/c1-12-10-15(16-14-5-3-2-4-13(12)14)18-8-6-17-7-9-19-11-17;/h2-5,10H,6-9,11H2,1H3;1H |
InChI Key |
WMVMCORILWNQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OCCN3CCSC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















